molecular formula C10H14ClNO2 B555105 L-Alanine benzyl ester hydrochloride CAS No. 5557-83-5

L-Alanine benzyl ester hydrochloride

Cat. No. B555105
CAS RN: 5557-83-5
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-UHFFFAOYSA-N
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Description

L-Alanine benzyl ester hydrochloride, also known as ALAB, is a compound with the empirical formula C10H13NO2·HCl . It has a molecular weight of 215.68 . It is used as an organic reagent and as a cationic charge inducer in microemulsions .


Synthesis Analysis

While specific synthesis methods for L-Alanine benzyl ester hydrochloride were not found, it is known that L-Alanine methyl ester hydrochloride can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of L-Alanine benzyl ester hydrochloride consists of an alanine molecule bonded to a benzyl ester group . The SMILES string representation of the molecule is Cl.CC(N)C(=O)OCc1ccccc1 .


Physical And Chemical Properties Analysis

L-Alanine benzyl ester hydrochloride is a white to off-white powder . It has a melting point range of 136.0 to 140.0 °C . The compound is soluble in water .

Scientific Research Applications

Enantioselective Alkylation

L-Alanine benzyl ester hydrochloride has been used in the enantioselective alkylation of 2‐[(4‐chlorobenzyliden)amino]propanoic acid tert‐butyl ester, leading to the synthesis of (R)‐2‐amino‐2‐methyl‐3‐phenylpropanoic acid tert‐butyl ester, an alanine derivative. This process is significant in the preparation of chiral compounds used in various chemical applications (Shirakawa et al., 2014).

Polymer Hydrogels and Thermo-Response

Methacryloyl-L-alanine derivatives with different carboxyl-protecting groups, including benzyl groups, have been synthesized using L-alanine ester hydrochlorides. These polymer hydrogels exhibit a unique thermo-response such as low-temperature-swelling and high-temperature-deswelling in water, which can be important in material science and biomedical applications (Yoshida et al., 1991).

Substrate Binding and Catalysis in Enzymatic Reactions

Research on the mechanism of action of guinea pig liver transglutaminase revealed that alanine ethyl ester and its derivatives play a role in substrate binding and catalysis. This study contributes to understanding the stereochemical aspects of enzyme-substrate interactions (Chung et al., 1970).

Esterification of Amino Acids

A method for esterification of amino acids, including L-alanine, has been developed, where simultaneous esterification and azeotropic distillation are employed. This method produces high-purity ester hydrochlorides and is crucial in the preparation of amino acid derivatives for various scientific applications (Dymicky et al., 1971).

Phase Behavior of Amino Acid Derivatives

L-Alanine alkyl ester hydrochlorides have been synthesized and characterized for their self-assembly, supramolecular structure, and phase transitions. This study is significant in the field of material science, particularly in understanding the phase behavior of amino acid derivatives (Sivaramakrishna & Swamy, 2015).

Safety And Hazards

L-Alanine benzyl ester hydrochloride should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for L-Alanine benzyl ester hydrochloride were not found in the search results, it is known that the compound may be used as an organic reagent and as a cationic charge inducer in microemulsions . This suggests potential applications in the development of new microemulsion formulations.

properties

IUPAC Name

benzyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHWGDKMJIEHH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine benzyl ester hydrochloride

CAS RN

5557-83-5
Record name L-Alanine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5557-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
H Ii, T Yoshiki, N Hoshiya, J Uenishi - Chemical and Pharmaceutical …, 2016 - jstage.jst.go.jp
… L-Alanine benzyl ester hydrochloride and the corresponding half ester of alkadioic acid … was performed by the reaction of L-alanine benzyl ester hydrochloride with 2,2-dimethylglutaric …
Number of citations: 12 www.jstage.jst.go.jp
BF Erlanger, RM Hall - Journal of the American Chemical Society, 1954 - ACS Publications
DL-Phenylalanine Benzyl Ester Hydrochloride.—Two grams (0.012 mole) of DL-phenylalanine was added to a large test-tube containing a homogenous solution of 25 ml. of benzyl …
Number of citations: 59 pubs.acs.org
Y Iwakura, K Hayashi, S Kang, K Nakaoji - Bulletin of the Chemical …, 1964 - journal.csj.jp
By Yoshio IWAKURA, Katsumi HAYASHI, Sanam KANG and Kunio NAKAOJI (Received May 14, 1964) Page 1 November, 1964] NOTES 1707 NOTES Benzyl Esters of ƒ¿-Amino Acids …
Number of citations: 6 www.journal.csj.jp
E Brand, BF Erlanger, H Sachs… - Journal of the American …, 1951 - ACS Publications
Carbobenzoxy tripeptides 17 Z. Gly-Ala-Ala. OH (ll) 6 C16H21O6N3 351.5 172 12.0 12.0 18 Z. Gly-Ala-Ala. OH (ld) c Ci6H2l06Ns 351.5 146 12.0 12.0 “The following abbreviations are …
Number of citations: 29 pubs.acs.org
M Wilchek, A Patchornik - The Journal of Organic Chemistry, 1963 - ACS Publications
… To a solution of L-alanine benzyl ester hydrochloride (21.5g., 0.1 mole) in 150 ml. of dichloromethane was added triethylamine (14.4 ml.) and the solution was …
Number of citations: 37 pubs.acs.org
Y Nishiyama, T Yoshida, T Mori, S Ishii… - Reactive and Functional …, 1998 - Elsevier
… To a dispersion of 7.3 g (34 mmol) of L-alanine benzyl ester hydrochloride and 7.2 g (40 mmol) of nicotinoyl chloride hydrochloride in 120 ml of tetrahydrofuran (THF) was added 15.7 ml …
Number of citations: 18 www.sciencedirect.com
BF Erlanger, E Brand - Journal of the American Chemical Society, 1951 - ACS Publications
By Bernard F. Erlanger and Erwin Brand The optical rotation of peptides may be con-sidered an additive function of the contributions of the asymmetric carbon atoms of the constituent …
Number of citations: 172 pubs.acs.org
JM Ageitos, K Yazawa, A Tateishi, K Tsuchiya… - …, 2016 - ACS Publications
… l-Alanine ethyl ester hydrochloride (Ala-OEt), l-alanine methyl ester hydrochloride (Ala-OMe), l-alanine benzyl ester hydrochloride (Ala-OBzl HCl), l-alanine benzyl ester p-…
Number of citations: 33 pubs.acs.org
RC Fuson, WS Friedlander - Journal of the American Chemical …, 1954 - ACS Publications
Interest in the displacement of the phenoxyl group refers primarily to its lowdonor capacity, which might be expected to render less likely the intervention of a coordination compound …
Number of citations: 3 pubs.acs.org
RE Galardy, D Grobelny - Biochemistry, 1983 - ACS Publications
… L-Alanine benzyl ester hydrochloride (Sigma) was phosphorylated by dibenzyl … To a solution of dibenzyl chlorophosphite (4.5 mmol) and 0.863 g of L-alanine benzyl ester hydrochloride …
Number of citations: 42 pubs.acs.org

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